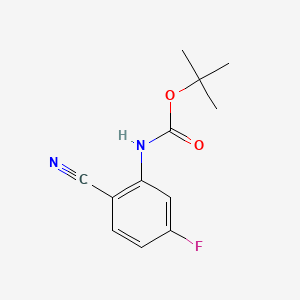

tert-butyl N-(2-cyano-5-fluorophenyl)carbamate

Description

tert-butyl N-(2-cyano-5-fluorophenyl)carbamate: is an organic compound with the molecular formula C12H13FN2O2 It is a derivative of carbamate, characterized by the presence of a tert-butyl group, a cyano group, and a fluorophenyl group

Properties

Molecular Formula |

C12H13FN2O2 |

|---|---|

Molecular Weight |

236.24 g/mol |

IUPAC Name |

tert-butyl N-(2-cyano-5-fluorophenyl)carbamate |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14/h4-6H,1-3H3,(H,15,16) |

InChI Key |

AYTZVDJQKOGMIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyano-5-fluorophenyl)carbamate typically involves the reaction of 2-cyano-5-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-butyl N-(2-cyano-5-fluorophenyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted carbamates or fluorophenyl derivatives

Scientific Research Applications

Chemistry: tert-butyl N-(2-cyano-5-fluorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-cyano-5-fluorophenyl)carbamate involves its interaction with specific molecular targets. The cyano group and the fluorophenyl moiety play crucial roles in binding to target proteins or enzymes. The compound may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking their catalytic functions. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

- tert-butyl N-(2-bromo-5-fluorophenyl)carbamate

- tert-butyl N-(2-amino-5-fluorophenyl)carbamate

- tert-butyl N-(2-chloro-5-fluorophenyl)carbamate

Comparison: tert-butyl N-(2-cyano-5-fluorophenyl)carbamate is unique due to the presence of the cyano group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The fluorine atom also contributes to its stability and lipophilicity, enhancing its potential as a drug candidate.

Biological Activity

tert-butyl N-(2-cyano-5-fluorophenyl)carbamate is a synthetic organic compound that has garnered attention for its biological activity, particularly in medicinal chemistry. This compound features a cyano group and a fluorophenyl moiety, which contribute to its potential as an enzyme inhibitor and therapeutic agent. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C12H14FN3O2

- Molecular Weight : 251.26 g/mol

- Structure : The compound consists of a tert-butyl group attached to a carbamate moiety, linked to a 5-fluoro-2-cyanophenyl group.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes. The cyano group enhances binding affinity to the active sites of target enzymes, allowing for effective modulation of their activity. Notably, it has been identified as an inhibitor of fibroblast activation protein (FAP), an enzyme implicated in cancer progression and fibrosis.

Biological Activity Overview

The compound has shown significant promise in various biological assays:

-

Enzyme Inhibition :

- It inhibits fibroblast activation protein with low nanomolar potency, indicating high selectivity against related dipeptidyl peptidases.

- Mechanistic studies suggest that it forms covalent bonds with active site residues, stabilizing the enzyme-inhibitor complex and preventing substrate access.

-

Anticancer Potential :

- In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) .

- Flow cytometry analyses indicated that treatment with the compound leads to apoptosis in cancer cells through caspase activation .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study 1 : A recent investigation evaluated its effects on MCF-7 cells, revealing an IC50 value of approximately 0.65 µM, indicating potent anticancer activity . The study also noted that the presence of electron-withdrawing groups at specific positions on the aromatic ring significantly enhances biological activity.

- Study 2 : In another study focused on fibroblast activation protein inhibitors, this compound was shown to effectively reduce tumor growth in xenograft models by inhibiting FAP activity.

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Enzyme Inhibition | Fibroblast Activation Protein | <1 | Covalent bond formation |

| Anticancer Activity | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| Anticancer Activity | CEM-13 (Leukemia) | Not specified | Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.